molecular formula C10H10N2 B15352862 N-phenylaminoazole

N-phenylaminoazole

Cat. No.: B15352862
M. Wt: 158.20 g/mol
InChI Key: GZCDKNZPUSFDIZ-UHFFFAOYSA-N
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Description

N-phenylaminoazole is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an aminoazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylaminoazole can be synthesized through several methods, including the condensation of phenylhydrazine with appropriate diketones or β-diketones under acidic conditions. Another common method involves the reaction of phenylamine with azole derivatives in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: N-phenylaminoazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert this compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the azole ring, leading to the formation of amines.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles such as halides or alkyl groups, and may be facilitated by catalysts like palladium or nickel.

Major Products Formed:

  • Oxidation products include this compound oxides.

  • Reduction products include this compound amines.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

N-phenylaminoazole has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-phenylaminoazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-phenylaminoazole is similar to other azole derivatives, such as imidazoles and triazoles, which also exhibit a range of biological activities. this compound is unique in its structural features and potential applications. Other similar compounds include:

  • Imidazole: Known for its antifungal and antibacterial properties.

  • Triazole: Widely used in agriculture and medicine for its broad-spectrum activity.

  • Thiazole: Exhibits diverse biological activities, including antioxidant and anticancer properties.

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Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

N-phenylpyrrol-1-amine

InChI

InChI=1S/C10H10N2/c1-2-6-10(7-3-1)11-12-8-4-5-9-12/h1-9,11H

InChI Key

GZCDKNZPUSFDIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN2C=CC=C2

Origin of Product

United States

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